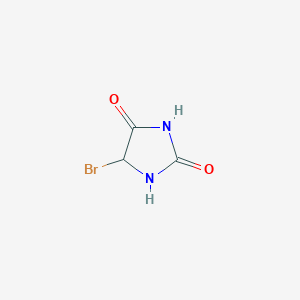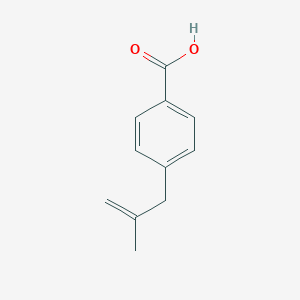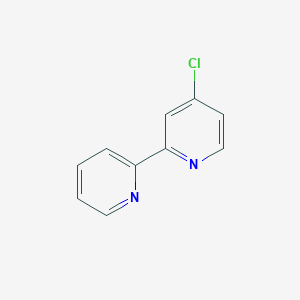
Quinolin-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-6(2H)-one is a heterocyclic organic compound that has a wide range of applications in various fields of science. Its unique chemical structure and properties make it an important compound for scientific research.
作用机制
The mechanism of action of quinolin-6(2H)-one is not fully understood. However, it is believed to act as a DNA intercalator, binding to the DNA double helix and causing structural changes. It has also been shown to inhibit the activity of enzymes such as topoisomerases and kinases.
生化和生理效应
Quinolin-6(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have potential neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
Quinolin-6(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research of quinolin-6(2H)-one. One direction is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with improved properties. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the use of quinolin-6(2H)-one as a fluorescent probe for the detection of biomolecules could also be an interesting area of research.
Conclusion:
In conclusion, quinolin-6(2H)-one is an important compound for scientific research with a wide range of applications. Its unique chemical structure and properties make it an interesting compound for the development of new materials, pharmaceuticals, and agrochemicals. Its potential as a therapeutic agent for various diseases and as a fluorescent probe for the detection of biomolecules make it an exciting area of research for the future.
合成方法
Quinolin-6(2H)-one can be synthesized by various methods, including the Skraup reaction, Friedlander synthesis, and Povarov reaction. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst such as copper. The Friedlander synthesis involves the condensation of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst. The Povarov reaction involves the condensation of an aldehyde or ketone with an amine and an alkene in the presence of an acid catalyst.
科学研究应用
Quinolin-6(2H)-one has been extensively used in scientific research for various applications. It has been used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Additionally, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
属性
CAS 编号 |
189103-21-7 |
|---|---|
产品名称 |
Quinolin-6(2H)-one |
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC 名称 |
2H-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6H,5H2 |
InChI 键 |
LLSHOYIWBZFPKQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC(=O)C=CC2=N1 |
规范 SMILES |
C1C=CC2=CC(=O)C=CC2=N1 |
同义词 |
6(2H)-Quinolinone(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



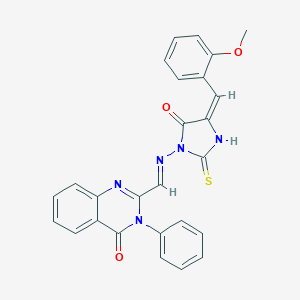
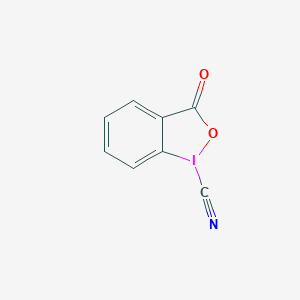
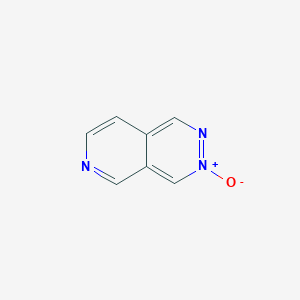
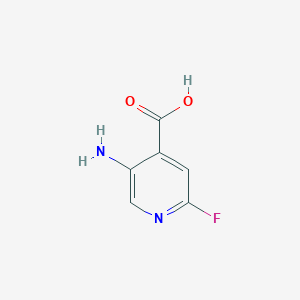
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
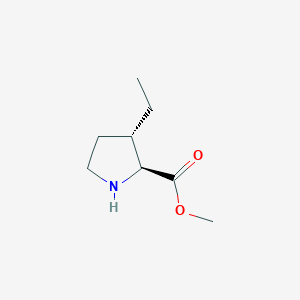
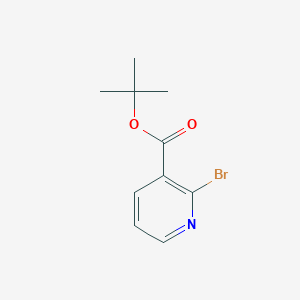
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
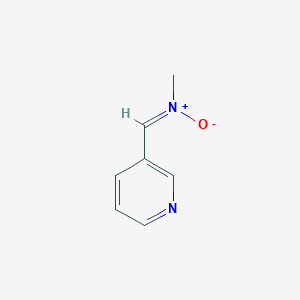
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
